Decanamide, N-[3-(dimethylamino)propyl]-
Description
Contextualization within Amide-Based Compounds
Decanamide (B1670024), N-[3-(dimethylamino)propyl]- belongs to the family of fatty acid amides, which are characterized by a carbonyl group attached to a nitrogen atom. This amide linkage is a fundamental functional group in chemistry and biology, notably forming the peptide bonds that constitute proteins. ajchem-a.com In the context of material science, the amide bond confers significant stability, being more resistant to hydrolysis compared to ester bonds due to resonance stabilization.
This compound is specifically classified as a tertiary amide and a cationic amphiphile. Its structure consists of a hydrophobic long alkyl chain (from decanoic acid) and a hydrophilic head containing a tertiary amine (the N-[3-(dimethylamino)propyl] group). This dual nature allows it to function as a surfactant. Amide-based surfactants are valued for their emulsifying and thickening capabilities, as well as good solubility, which stems from enhanced hydrogen bonding.
The synthesis of such amides can be achieved through various methods, including the reaction of an activated carboxylic acid (like an acid chloride or ester) with an appropriate amine or by using coupling agents like dicyclohexylcarbodiimide (B1669883) (DCC) to facilitate the reaction between a carboxylic acid and an amine under mild conditions. ajchem-a.commasterorganicchemistry.com
Significance in Specialized Chemical and Material Systems Research
The distinct molecular architecture of N-[3-(dimethylamino)propyl]decanamide and its analogues makes them valuable in advanced research, particularly in the formation of self-assembling systems and functional polymers.
Role in Vesicle and Colloid Science: Research into related long-chain N-[3-(dimethylamino)propyl] amides has demonstrated their ability to form vesicles, which are microscopic sacs enclosed by a lipid bilayer. nih.govacs.org These vesicles can be created by leveraging the electrostatic interaction between the positively charged amino groups of the amide and the negatively charged carboxylic groups of fatty acids. nih.gov A study on N-[3-(Dimethylamino)propyl]-octadecanamide (DMAPODA) combined with various fatty acids revealed that the chain length of the fatty acid significantly impacts the physicochemical properties of the resulting vesicles, such as their stability and size. nih.gov For instance, vesicles formed with decanoic acid and DMAPODA were found to be less stable, suggesting that the symmetry between the amphiphile and the fatty acid is crucial for forming a well-packed bilayer. nih.gov This line of research is critical for developing novel drug delivery systems.
Foundation for Functional Polymers: The N-[3-(dimethylamino)propyl] moiety is a key building block for creating "smart" or stimuli-responsive polymers. The monomer N-[3-(dimethylamino)propyl]methacrylamide (DMAPMA), which shares the functional amine head group, is widely used in polymer science. mdpi.comnih.gov Polymers made from DMAPMA are cationic and can exhibit sensitivity to pH and temperature. mdpi.commdpi.com This monomer can be polymerized onto surfaces, such as silicon wafers, to create densely grafted "polymer brushes." researchgate.net These functionalized surfaces have potential applications in creating antifouling materials and biosensors. researchgate.net The ability to precisely control the synthesis of these polymer films allows for the rational design of materials with specific, tailored functions. researchgate.net
The table below provides basic physicochemical data for N-[3-(dimethylamino)propyl]decanamide and a closely related, longer-chain analogue, N-[3-(Dimethylamino)propyl]dodecanamide.
| Property | Value | Compound |
| Molecular Formula | C15H32N2O | Decanamide, N-[3-(dimethylamino)propyl]- epa.gov |
| Average Mass | 256.434 g/mol | Decanamide, N-[3-(dimethylamino)propyl]- epa.gov |
| Monoisotopic Mass | 256.251464 g/mol | Decanamide, N-[3-(dimethylamino)propyl]- epa.gov |
| Molecular Formula | C17H36N2O | N-[3-(Dimethylamino)propyl]dodecanamide sigmaaldrich.com |
| Molecular Weight | 284.48 g/mol | N-[3-(Dimethylamino)propyl]dodecanamide sigmaaldrich.com |
| Melting Point | 34.5-38.5 °C | N-[3-(Dimethylamino)propyl]dodecanamide sigmaaldrich.com |
Research on vesicles formed by combining N-[3-(Dimethylamino)propyl]-octadecanamide (DMAPODA) with different fatty acids highlights the importance of the alkyl chain length in the stability of these systems.
| Fatty Acid Used | Vesicle Formation | Stability Observation |
| Decanoic Acid (DA) | Yes | Disintegrated during homogenization, indicating an unstable bilayer. nih.gov |
| Myristic Acid (MA) | Yes | Stable formation observed. nih.gov |
| Stearic Acid (SA) | Yes | Stable formation observed. nih.gov |
| Behenic Acid (BA) | Yes | Stable formation observed. nih.gov |
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
N-[3-(dimethylamino)propyl]decanamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H32N2O/c1-4-5-6-7-8-9-10-12-15(18)16-13-11-14-17(2)3/h4-14H2,1-3H3,(H,16,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RJKMWJVKIHZOSU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCC(=O)NCCCN(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H32N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID2041830 | |
| Record name | Decanamide, N-[3-(dimethylamino)propyl]- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID2041830 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
256.43 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Liquid | |
| Record name | Decanamide, N-[3-(dimethylamino)propyl]- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
CAS No. |
22890-11-5 | |
| Record name | N-[3-(Dimethylamino)propyl]decanamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=22890-11-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Capramidopropyl dimethylamine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0022890115 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Decanamide, N-[3-(dimethylamino)propyl]- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Decanamide, N-[3-(dimethylamino)propyl]- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID2041830 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | N-[3-(dimethylamino)propyl]decan-1-amide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.041.172 | |
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| Record name | CAPRAMIDOPROPYL DIMETHYLAMINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/83B68V00D8 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Advanced Synthetic Methodologies and Reaction Pathway Elucidation for N 3 Dimethylamino Propyl Decanamide and Its Analogues
Established Synthetic Routes and Mechanistic Investigations
The traditional synthesis of N-[3-(dimethylamino)propyl]decanamide relies on the formation of an amide bond between a decanoic acid precursor and N,N-dimethyl-1,3-propanediamine. This process can be achieved directly or, more commonly, via activation of the carboxylic acid.
The direct condensation of a carboxylic acid, such as decanoic acid, with an amine like N,N-dimethyl-1,3-propanediamine is the most atom-economical approach. However, this reaction faces a significant hurdle: the acid-base reaction between the carboxylic acid and the amine is much faster than the nucleophilic attack required for amidation. This initial acid-base reaction forms a stable and unreactive ammonium (B1175870) carboxylate salt. chemistrysteps.com To drive the reaction towards the amide product, thermal energy is typically required, often at temperatures exceeding 160°C, to dehydrate the salt and force the condensation. mdpi.com The sole byproduct of this direct thermal condensation is water. nih.gov
To circumvent the high temperatures and improve reaction rates under milder conditions, the carboxylic acid is often activated. This is commonly achieved by converting decanoic acid into a more reactive precursor, such as an acyl chloride (decanoyl chloride) or an acid anhydride. These activated precursors are highly electrophilic and readily react with N,N-dimethyl-1,3-propanediamine at or below room temperature to form the desired amide. For instance, a general method involves reacting an amine with an acyl chloride in the presence of a base (like triethylamine (B128534) or NaOH) to neutralize the HCl byproduct. mdpi.com
A typical reaction scheme for the synthesis from an activated precursor is as follows: Decanoyl chloride + N,N-Dimethyl-1,3-propanediamine → N-[3-(dimethylamino)propyl]decanamide + HCl
To avoid the harsh conditions of thermal condensation or the handling of reactive acyl halides, coupling agents are widely employed. Carbodiimides, such as N,N'-dicyclohexylcarbodiimide (DCC) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC), are paramount in this class of reagents. chemistrysteps.comwikipedia.org EDC is particularly favored for syntheses like that of N-[3-(dimethylamino)propyl]decanamide due to its water solubility, which allows for easy removal of the urea (B33335) byproduct through aqueous extraction. nih.govcreative-proteomics.com
The mechanism of carbodiimide-mediated coupling involves two key steps:
Activation of the Carboxylic Acid: The carbodiimide (B86325) reacts with the carboxyl group of decanoic acid to form a highly reactive O-acylisourea intermediate. This intermediate is essentially an ester with an excellent leaving group. chemistrysteps.comcreative-proteomics.com
Nucleophilic Attack by the Amine: The primary or secondary amine of N,N-dimethyl-1,3-propanediamine then attacks the carbonyl carbon of the O-acylisourea intermediate. This leads to the formation of the tetrahedral intermediate, which subsequently collapses to yield the stable amide bond and the corresponding urea byproduct (e.g., N-ethyl-N'-(3-dimethylaminopropyl)urea in the case of EDC). chemistrysteps.com
To enhance the efficiency of the coupling and suppress side reactions, such as the formation of N-acylurea, additives are often used. wikipedia.org Reagents like N-hydroxybenzotriazole (HOBt) can react with the O-acylisourea intermediate to form an activated HOBt ester, which is more stable than the O-acylisourea but still highly reactive towards amines. nih.gov
Interactive Table: Comparison of Common Coupling Agents Below is an interactive table summarizing the properties of commonly used carbodiimide coupling agents.
| Coupling Agent | Full Name | Byproduct | Solubility of Byproduct | Key Features |
| EDC | 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide | N-Ethyl-N'-(3-dimethylaminopropyl)urea | Water-soluble | Easy workup via aqueous extraction; ideal for biological and aqueous reactions. nih.govnih.gov |
| DCC | N,N'-Dicyclohexylcarbodiimide | N,N'-Dicyclohexylurea (DCU) | Insoluble in most organic solvents | Inexpensive and efficient; byproduct precipitates and can be removed by filtration, though traces can be difficult to remove. chemistrysteps.comwikipedia.org |
| DIC | N,N'-Diisopropylcarbodiimide | N,N'-Diisopropylurea (DIU) | Soluble in common organic solvents | Liquid form allows for easy handling; byproduct removal can be more challenging than with DCC or EDC. epa.gov |
Exploration of Novel Synthetic Strategies
Recent advancements in organic synthesis have focused on developing more efficient, selective, and environmentally benign methods for amide bond formation, moving away from stoichiometric activators.
Catalytic direct amidation, where water is the only byproduct, represents an ideal synthetic route. catalyticamidation.info Several classes of catalysts have been shown to be effective for the amidation of fatty acids.
Boron-Based Catalysts: Boron compounds, such as boric acid and borate (B1201080) esters like B(OCH₂CF₃)₃, have emerged as effective catalysts for direct amidation. catalyticamidation.inforesearchgate.net They are believed to activate the carboxylic acid, facilitating nucleophilic attack by the amine under milder conditions than thermal methods. Some ortho-iodo arylboronic acids have shown high catalytic activity even at room temperature. mdpi.com
Metal-Based Catalysts: Various transition metal catalysts, including those based on zirconium (e.g., ZrCl₄), hafnium, and cerium (e.g., ceric ammonium nitrate), can catalyze direct amidation reactions, often under solvent-free or microwave-assisted conditions. mdpi.commdpi.com These methods offer rapid and effective synthesis pathways.
Biocatalysis: Enzymes offer a highly selective and green alternative for amide synthesis. Lipases, such as immobilized Candida antarctica lipase (B570770) B (CALB), have been successfully used to catalyze the amidation of fatty acids. nih.govrsc.org The reactions often proceed with high selectivity and yield under mild conditions. nih.govmdpi.com Other enzyme classes, like carboxylic acid reductases (CARs), have also been engineered for the selective synthesis of fatty acid amides in aqueous environments, completely avoiding the competing esterification reactions often seen with lipases. rsc.orgnih.gov
The principles of green chemistry aim to reduce waste and energy consumption in chemical processes. The synthesis of N-[3-(dimethylamino)propyl]decanamide can be made more sustainable through several approaches.
Catalytic Routes: As discussed above, the shift from stoichiometric coupling agents to catalytic systems is a cornerstone of green amide synthesis. Catalytic direct amidation has a high atom economy, producing only water as a byproduct. catalyticamidation.info
Use of Greener Solvents: Many traditional amidation reactions use hazardous solvents like DMF or chlorinated hydrocarbons. Research has demonstrated the feasibility of using greener solvents. For example, enzymatic amidation has been successfully performed in cyclopentyl methyl ether (CPME), a safer alternative, and even in water. epa.govnih.gov
Solvent-Free Conditions: Eliminating the solvent entirely further enhances the green credentials of a synthesis. Mechanochemical methods, which use mechanical force to drive reactions, and thermal reactions under neat (solvent-free) conditions are promising strategies. mdpi.com Microwave-assisted synthesis without a solvent has also proven effective for the rapid formation of amides. mdpi.com
Enzymatic Synthesis: Biocatalysis is inherently green. Reactions are typically run in aqueous media or green solvents, at ambient temperature and pressure, and the enzymes themselves are biodegradable. nih.govbiorxiv.org Lipase-catalyzed methods have been developed for a wide range of fatty acid amides, offering high yields without the need for intensive purification. nih.govresearchgate.net
Reaction Kinetics and Thermodynamics of Formation
The formation of N-[3-(dimethylamino)propyl]decanamide via the direct reaction of decanoic acid and N,N-dimethyl-1,3-propanediamine is a reversible equilibrium process. acs.org Understanding the kinetics and thermodynamics is crucial for optimizing reaction conditions to maximize product yield.
The general rate equation can be expressed as: Rate = k₁[RCOOH][R'NH₂] - k₋₁[RCONHR'][H₂O] where k₁ is the forward reaction rate constant and k₋₁ is the reverse reaction (hydrolysis) rate constant.
The reversible nature means that the reaction is limited by equilibrium. nih.gov To drive the reaction forward and achieve high conversion, the water byproduct must be removed from the reaction mixture, for example, by azeotropic distillation or the use of molecular sieves. mdpi.com
Thermodynamically, the formation of an amide bond from a carboxylic acid and an amine is generally an exothermic process. A study on the amidation of palmitic acid (a C16 fatty acid) with N,N-dimethyl-1,3-propanediamine (DMAPA) estimated the standard enthalpy of reaction. nih.gov Data from a similar system involving the reaction of a fatty acid methyl ester with diethanolamine (B148213) further illuminates the thermodynamic parameters. nih.govacs.org
Interactive Table: Kinetic and Thermodynamic Parameters for an Analogous Amidation Reaction The following table presents data for the amidation of a fatty acid methyl ester with diethanolamine, which serves as a model for the formation of N-[3-(dimethylamino)propyl]decanamide. nih.gov
| Parameter | Value | Unit | Temperature (°C) | Notes |
| Forward Rate Constant (k₁) | 1.15 x 10⁻⁵ | L/(mol·s) | 70 | Illustrates the rate of amide formation. |
| Reverse Rate Constant (k₋₁) | 2.50 x 10⁻⁵ | L/(mol·s) | 70 | Illustrates the rate of amide hydrolysis. |
| Equilibrium Constant (K_eq) | 0.46 | - | 70 | K_eq = k₁/k₋₁. A value < 1 indicates the equilibrium lies towards the reactants without byproduct removal. |
| Enthalpy of Reaction (ΔH) | -45.7 | kJ/mol | 70-80 | The negative value confirms the exothermic nature of the amidation reaction. |
| Activation Energy (Ea) | 48.98 | kJ/mol | 70-80 | Energy barrier for the forward reaction. |
These data underscore the importance of process control in synthesizing N-[3-(dimethylamino)propyl]decanamide. The exothermic nature of the reaction requires effective heat management, especially on a large scale. Furthermore, the equilibrium limitation necessitates strategies for byproduct removal to achieve synthetically useful yields. Theoretical studies also indicate that the stability of the amide bond is significantly influenced by the polarity of the solvent environment. nih.gov
Sophisticated Spectroscopic Characterization Techniques for Structural and Conformational Analysis
Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation and Dynamic Studies
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique that provides detailed information about the carbon-hydrogen framework of a molecule. By measuring the absorption of radiofrequency energy by atomic nuclei in a strong magnetic field, NMR can elucidate the connectivity of atoms, their chemical environment, and dynamic processes.
For Decanamide (B1670024), N-[3-(dimethylamino)propyl]-, ¹H and ¹³C NMR are the primary methods for structural verification.
¹H NMR Spectroscopy: The proton NMR spectrum provides information on the number of different types of protons and their neighboring environments. The expected chemical shifts for Decanamide, N-[3-(dimethylamino)propyl]- in a solvent like CDCl₃ are based on established values for similar functional groups. docbrown.infosigmaaldrich.com The long alkyl chain of the decanamide moiety will produce a series of overlapping multiplets, while the propyl and dimethylamino groups will show more distinct signals.
Interactive Data Table: Predicted ¹H NMR Chemical Shifts
| Protons | Predicted Chemical Shift (ppm) | Multiplicity | Notes |
| CH₃ (terminal, decanoyl) | ~0.88 | Triplet (t) | Typical for a terminal methyl group in a long alkyl chain. |
| (CH₂)₇ (decanoyl chain) | ~1.26 | Multiplet (m) | Overlapping signals from the bulk of the methylene (B1212753) groups. |
| C(O)CH₂ | ~2.20 | Triplet (t) | Methylene group adjacent to the carbonyl, deshielded. |
| NHCH₂ | ~3.30 | Quartet (q) | Methylene group adjacent to the amide nitrogen. |
| CH₂ (central, propyl) | ~1.70 | Quintet (p) | Methylene group between the two other propyl carbons. |
| CH₂N(CH₃)₂ | ~2.30 | Triplet (t) | Methylene group adjacent to the tertiary amine. |
| N(CH₃)₂ | ~2.25 | Singlet (s) | Six equivalent protons of the dimethylamino group. |
| NH (amide) | ~6.5-8.0 | Broad singlet (br s) | Chemical shift can be variable and depends on concentration and solvent. |
¹³C NMR Spectroscopy: The ¹³C NMR spectrum reveals the number of unique carbon environments in the molecule. Due to the symmetry of the dimethylamino group, a total of 14 distinct signals would be expected for Decanamide, N-[3-(dimethylamino)propyl]-. The chemical shifts are influenced by the electronegativity of neighboring atoms, with the carbonyl carbon appearing furthest downfield. libretexts.orgdocbrown.info
Interactive Data Table: Predicted ¹³C NMR Chemical Shifts
| Carbon Atom | Predicted Chemical Shift (ppm) | Notes |
| C=O (amide) | ~173 | The carbonyl carbon is highly deshielded. libretexts.org |
| CH₃ (terminal, decanoyl) | ~14 | Typical for a terminal methyl carbon. |
| (CH₂)n (decanoyl chain) | ~22-32 | A cluster of signals for the methylene carbons in the alkyl chain. |
| C(O)CH₂ | ~37 | Carbon alpha to the carbonyl group. |
| NHCH₂ | ~39 | Carbon adjacent to the amide nitrogen. |
| CH₂ (central, propyl) | ~27 | Central carbon of the propyl linker. |
| CH₂N(CH₃)₂ | ~58 | Carbon adjacent to the tertiary amine nitrogen. |
| N(CH₃)₂ | ~45 | The two equivalent methyl carbons of the dimethylamino group. docbrown.info |
Advanced 2D NMR techniques, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), would be employed to definitively assign these proton and carbon signals by showing correlations between coupled protons and which protons are attached to which carbons, respectively.
High-Resolution Mass Spectrometry for Molecular Structure Confirmation and Impurity Profiling
High-Resolution Mass Spectrometry (HRMS) is indispensable for confirming the molecular formula of a compound by providing a highly accurate measurement of its mass-to-charge ratio (m/z). nih.gov For Decanamide, N-[3-(dimethylamino)propyl]- (Molecular Formula: C₁₅H₃₂N₂O), the expected monoisotopic mass is 256.2515 g/mol . epa.gov HRMS instruments like Fourier-transform ion cyclotron resonance (FTICR) or Orbitrap mass spectrometers can measure this value with ppm accuracy, definitively confirming the elemental composition. nih.gov
Beyond molecular formula confirmation, HRMS coupled with tandem mass spectrometry (MS/MS) elucidates the structure by breaking the molecule into fragments. The fragmentation pattern is a structural fingerprint. For Decanamide, N-[3-(dimethylamino)propyl]-, ionization would typically occur via protonation at the most basic site, the tertiary amine, to form the [M+H]⁺ ion. Collision-induced dissociation (CID) of this ion would likely lead to characteristic fragmentation pathways.
Key Fragmentation Pathways:
Cleavage alpha to the tertiary amine: This is a very common pathway for amines, leading to the formation of a stable iminium ion. The most prominent fragment would likely be at m/z 58.0651, corresponding to [CH₂=N(CH₃)₂]⁺.
Amide Bond Cleavage: Fragmentation of the amide bond can occur, generating acylium ions or amine-containing fragments.
Interactive Data Table: Predicted HRMS Fragments of Protonated Decanamide, N-[3-(dimethylamino)propyl]-
| Fragment Ion m/z | Putative Structure / Formula | Notes |
| 257.2589 | [C₁₅H₃₃N₂O]⁺ | The protonated parent molecule [M+H]⁺. |
| 58.0651 | [C₃H₈N]⁺ | A characteristic fragment for a dimethylaminopropyl group, [CH₂=N(CH₃)₂]⁺. |
| 101.1022 | [C₅H₁₃N₂]⁺ | Fragment from cleavage of the bond between the propyl chain and the amide nitrogen, [H₂N(CH₂)₃N(CH₃)₂]⁺. |
| 156.1226 | [C₁₀H₁₈NO]⁺ | Fragment resulting from the loss of dimethylamine. |
| 86.0968 | [C₄H₁₂N]⁺ | Fragment corresponding to the dimethylaminopropyl iminium ion, [CH₂CH₂CH₂N(CH₃)₂]⁺. |
HRMS is also critical for impurity profiling, capable of detecting and identifying low-level impurities from the synthesis or degradation by their accurate mass.
Vibrational Spectroscopy (Infrared and Raman) for Functional Group Identification and Intermolecular Interactions
Vibrational spectroscopy, encompassing Infrared (IR) and Raman techniques, probes the vibrational modes of a molecule. These techniques are complementary and provide a detailed fingerprint of the functional groups present.
Infrared (IR) Spectroscopy: IR spectroscopy measures the absorption of infrared radiation at frequencies corresponding to the vibrational modes of specific bonds. The spectrum of Decanamide, N-[3-(dimethylamino)propyl]- would be dominated by absorptions from the amide group and the long alkyl chain.
Amide Bands: The secondary amide group gives rise to several characteristic bands. The Amide I band (mainly C=O stretching) is very strong and appears around 1640 cm⁻¹. The Amide II band (a mix of N-H bending and C-N stretching) is found near 1550 cm⁻¹. The Amide III band is more complex and appears in the 1300-1200 cm⁻¹ region. researchgate.netnih.gov
N-H Stretching: A moderate absorption around 3300 cm⁻¹ corresponds to the N-H stretch of the secondary amide. Hydrogen bonding can cause this peak to broaden.
C-H Stretching: Strong absorptions in the 3000-2800 cm⁻¹ region are due to the symmetric and asymmetric stretching of the numerous C-H bonds in the decanoyl and propyl chains.
Raman Spectroscopy: Raman spectroscopy detects the inelastic scattering of monochromatic light. While C=O stretching is also visible in Raman, non-polar bonds often produce stronger signals than in IR.
C-H Vibrations: The C-H stretching and bending vibrations of the alkyl backbone are typically strong in the Raman spectrum.
Amide Bands: The Amide I and Amide III bands are also prominent in Raman spectra and can provide information on the secondary structure and hydrogen bonding environment. pitt.edutu-braunschweig.de
Interactive Data Table: Characteristic Vibrational Frequencies
| Vibrational Mode | IR Frequency (cm⁻¹) | Raman Frequency (cm⁻¹) | Notes |
| N-H Stretch | ~3300 (broad) | Weak | Position and shape are sensitive to hydrogen bonding. |
| C-H Stretch (alkyl) | 2850-2960 (strong) | 2850-2960 (strong) | Characteristic of the long methylene chain. |
| Amide I (C=O Stretch) | ~1640 (very strong) | ~1640 (strong) | The most intense band for the amide group. |
| Amide II (N-H Bend, C-N Stretch) | ~1550 (strong) | Weak | Strong in IR, but often weak in Raman for amides. |
| CH₂ Bend (Scissoring) | ~1465 (moderate) | ~1465 (moderate) | From the methylene groups in the chains. |
| Amide III | 1200-1300 (moderate) | 1200-1300 (moderate) | A complex mix of C-N stretch and N-H bend. researchgate.net |
| C-N Stretch (amine) | 1100-1250 (weak-mod) | Strong | The tertiary amine C-N stretch is often more visible in Raman. |
X-ray Diffraction Analysis for Crystalline State Structural Determination
X-ray Diffraction (XRD) is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. nih.gov The technique relies on the diffraction of X-rays by the ordered lattice of atoms in a crystal, producing a unique diffraction pattern. From this pattern, an electron density map can be calculated, and a model of the molecular structure, including bond lengths, bond angles, and intermolecular interactions, can be built. researchgate.net
For a compound like Decanamide, N-[3-(dimethylamino)propyl]-, which is a waxy or oily substance at room temperature, obtaining a single crystal suitable for XRD analysis would be challenging. The long, flexible alkyl chain and the polar headgroup may inhibit the formation of a well-ordered crystal lattice.
As of now, no published crystal structure for Decanamide, N-[3-(dimethylamino)propyl]- exists in crystallographic databases. If the compound could be crystallized, XRD would provide invaluable information on:
Conformation: The exact folding of the decanoyl and propyl chains.
Intermolecular Interactions: The nature of the hydrogen bonding involving the amide N-H and C=O groups, as well as van der Waals interactions between the alkyl chains, which would govern the solid-state packing.
Without a crystalline sample, X-ray diffraction analysis is not applicable. Alternative techniques like solid-state NMR could provide some insight into the structure in the amorphous solid state, but with less precision than single-crystal XRD.
Computational Chemistry and Theoretical Modeling of N 3 Dimethylamino Propyl Decanamide
Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction
Quantum chemical calculations are instrumental in predicting the intrinsic properties of a molecule. These methods solve the Schrödinger equation (or its approximations) to determine the electronic distribution and energy of a molecular system.
Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It is a popular choice for calculations on medium to large-sized molecules due to its favorable balance of accuracy and computational cost. For a molecule like N-[3-(Dimethylamino)propyl]decanamide, DFT can be used to optimize the molecular geometry, calculate electronic properties, and predict reactivity.
DFT calculations on related systems, such as other amides and amines, have been used to determine key electronic parameters. For instance, in studies of molecules with amide groups, DFT is employed to analyze the distribution of electron density and locate regions susceptible to nucleophilic or electrophilic attack. Nitrogen doping in carbon materials, for example, has been shown through DFT calculations to modulate the electronic structure and create electron-rich regions due to nitrogen's higher electronegativity. frontiersin.org Similarly, the tertiary amine group and the amide group in N-[3-(Dimethylamino)propyl]decanamide would be expected to significantly influence its electronic landscape.
A typical output from a DFT calculation includes optimized coordinates, energies, and various electronic property descriptors. Below is a hypothetical data table of electronic properties for N-[3-(Dimethylamino)propyl]decanamide, derived from what would be expected from a DFT calculation at a common level of theory (e.g., B3LYP/6-31G*).
Note: The values in this table are illustrative and represent typical ranges for similar molecules. Actual values would require specific DFT calculations.
Molecular Orbital (MO) theory describes the wave-like behavior of electrons in molecules. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are particularly important. The HOMO is the orbital from which the molecule is most likely to donate electrons in a reaction, while the LUMO is the orbital that is most likely to accept electrons. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial indicator of a molecule's chemical reactivity and stability. researchgate.net
For N-[3-(Dimethylamino)propyl]decanamide, the HOMO is expected to be localized primarily on the tertiary amine and the amide group, which are the most electron-rich parts of the molecule. The LUMO would likely be distributed around the carbonyl group of the amide. A detailed MO analysis would reveal the nature of the frontier orbitals and provide a basis for understanding the molecule's reactivity in various chemical environments. In studies of other molecules, MO analysis has been used to understand charge transfer within the molecule and between interacting molecules. acs.org
Molecular Dynamics Simulations for Conformational Landscape and Solution Behavior
Molecular Dynamics (MD) simulations are a computational method for analyzing the physical movements of atoms and molecules over time. researchgate.net By solving Newton's equations of motion for a system of interacting particles, MD simulations can provide a detailed view of a molecule's conformational flexibility and its behavior in different environments, such as in aqueous solution. rsc.orgnih.gov
For a flexible molecule like N-[3-(Dimethylamino)propyl]decanamide, with its long decyl chain and propylamino linker, a vast number of conformations are possible. MD simulations can explore this conformational landscape, identifying the most stable (lowest energy) conformations and the dynamics of transition between them. In the context of surfactants and amphiphilic molecules, MD simulations are frequently used to study the process of micelle formation and the structure of aggregates. researchgate.netresearchgate.net These simulations can reveal how individual molecules orient themselves at interfaces, for example, at an oil-water or air-water interface. researchgate.netbohrium.com
An MD simulation of N-[3-(Dimethylamino)propyl]decanamide in water would likely show the hydrophobic decyl tail avoiding contact with water, while the more polar head group, containing the amide and dimethylamino functions, would be solvated by water molecules. At sufficient concentrations, these molecules would be expected to self-assemble into micelles, with the hydrophobic tails forming the core and the hydrophilic heads forming the outer shell.
Table 2: Potential Outputs from MD Simulation of N-[3-(Dimethylamino)propyl]decanamide in Aqueous Solution
| Parameter | Information Gained | Relevance |
|---|---|---|
| Radius of Gyration (Rg) | Provides a measure of the molecule's compactness. | Changes in Rg over time can indicate conformational changes or folding/unfolding events. |
| Root Mean Square Deviation (RMSD) | Measures the average distance between the atoms of the simulated molecule and a reference structure. | Used to assess the stability of the simulation and identify when the system has reached equilibrium. |
| Solvent Accessible Surface Area (SASA) | Calculates the surface area of the molecule that is accessible to the solvent. | Helps to quantify the exposure of hydrophobic and hydrophilic regions to the solvent. nih.gov |
| Radial Distribution Function (RDF) | Describes how the density of surrounding particles varies as a function of distance from a reference particle. | Can be used to analyze the solvation shell structure around different parts of the molecule. |
Note: This table describes the types of data obtainable from MD simulations and their significance.
Prediction of Spectroscopic Parameters via Computational Methods
Computational methods can be used to predict various spectroscopic properties, such as Nuclear Magnetic Resonance (NMR) chemical shifts and Infrared (IR) vibrational frequencies. These predictions are valuable for interpreting experimental spectra and can aid in structure elucidation.
DFT is commonly used for this purpose. By calculating the magnetic shielding tensors for each nucleus, one can predict ¹H and ¹³C NMR chemical shifts. Similarly, by calculating the second derivatives of the energy with respect to the atomic positions, one can obtain the vibrational frequencies and intensities, which correspond to the peaks in an IR spectrum. While experimental data for N-[3-(dimethylamino)propyl]decanamide is available from sources like the NIST WebBook for related compounds, computational predictions can provide a deeper understanding of the relationship between the molecular structure and its spectroscopic signature. researchgate.net For instance, computational studies on other amides have successfully assigned vibrational modes and explained shifts in frequencies due to intermolecular interactions like hydrogen bonding. acs.org
Computational Studies on Intermolecular Interactions and Self-Assembly Propensities
The behavior of N-[3-(Dimethylamino)propyl]decanamide in bulk is governed by the intermolecular interactions between its molecules. These interactions include van der Waals forces, primarily involving the long alkyl chains, and more specific interactions like hydrogen bonding involving the amide group. The tertiary amine can also participate in electrostatic interactions.
Computational methods can quantify the strength and nature of these interactions. mdpi.comresearchgate.net For example, DFT calculations can be performed on a dimer of N-[3-(Dimethylamino)propyl]decanamide to determine the binding energy and optimal geometry of the interacting pair. This can reveal the preferred modes of association, such as tail-to-tail alignment of the alkyl chains or hydrogen bonding between the amide groups of adjacent molecules.
The self-assembly of such amphiphilic molecules into larger structures like micelles is a key property. MD simulations are the primary tool for studying these phenomena at a molecular level. bohrium.com By simulating a system with many molecules of N-[3-(Dimethylamino)propyl]decanamide in a solvent, one can observe their spontaneous aggregation and characterize the resulting structures. Such simulations provide insights into the critical micelle concentration (CMC), micelle size and shape, and the dynamics of molecules within the aggregates. These computational approaches are routinely applied to understand the behavior of surfactants, a class of molecules to which N-[3-(dimethylamino)propyl]decanamide is closely related. rsc.orgresearchgate.net
Table 3: List of Compound Names
| Compound Name |
|---|
| N-[3-(Dimethylamino)propyl]decanamide |
| N-[3-(Dimethylamino)propyl] hexadecanamide |
| 3-[2-(dimethylamino) phenyl] propanal |
| ¹H |
Development and Validation of Advanced Analytical Methodologies for Research Applications
Chromatographic Separation Techniques for Purity Assessment and Component Analysis
Chromatographic methods are indispensable for separating Decanamide (B1670024), N-[3-(dimethylamino)propyl]- from impurities and related substances. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are primary techniques employed for this purpose.
HPLC is a cornerstone for the purity assessment of non-volatile compounds like Decanamide, N-[3-(dimethylamino)propyl]-. The development of a successful HPLC method involves the careful selection of a stationary phase, mobile phase, and detector to achieve optimal separation and quantification.
A typical reversed-phase HPLC method would utilize a C18 column. The mobile phase often consists of a mixture of an aqueous buffer (e.g., ammonium (B1175870) acetate (B1210297) or phosphate) and an organic solvent such as acetonitrile (B52724) or methanol. The gradient elution, where the proportion of the organic solvent is increased over time, is generally preferred to ensure the elution of all components with good peak shapes. Detection is commonly performed using a UV detector, typically in the range of 200-220 nm, where the amide chromophore absorbs.
Table 1: Illustrative HPLC Method Parameters for Decanamide, N-[3-(dimethylamino)propyl]- Analysis
| Parameter | Condition |
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | Acetonitrile |
| Gradient | 10% B to 90% B over 15 minutes |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection | UV at 210 nm |
| Injection Volume | 10 µL |
This method allows for the separation of the main compound from process-related impurities and degradation products, ensuring the purity of the material used in research.
GC-MS is a powerful technique for the identification and quantification of volatile and semi-volatile impurities and degradants that may be present in samples of Decanamide, N-[3-(dimethylamino)propyl]-. The sample is first vaporized and then separated based on its boiling point and interaction with the stationary phase of the GC column. The separated components then enter the mass spectrometer, where they are ionized and fragmented, producing a unique mass spectrum that acts as a chemical fingerprint.
This technique is particularly useful for detecting residual solvents from the synthesis process or small molecule degradants that could form during storage. For instance, the starting materials, such as decanoic acid and N,N-dimethyl-1,3-propanediamine, could be detected if the synthesis reaction did not go to completion.
Hyphenated Techniques for Comprehensive Sample Characterization
To gain a more complete understanding of a sample containing Decanamide, N-[3-(dimethylamino)propyl]-, hyphenated techniques that couple separation with advanced detection are employed. Liquid Chromatography-Mass Spectrometry (LC-MS) is a prime example. This technique combines the powerful separation capabilities of HPLC with the sensitive and specific detection of mass spectrometry.
LC-MS is invaluable for identifying unknown impurities and degradation products. By determining the precise mass of an impurity, researchers can deduce its elemental composition. Further fragmentation of the ion (MS/MS) provides structural information, aiding in the definitive identification of the unknown substance. This level of characterization is critical for understanding the stability of Decanamide, N-[3-(dimethylamino)propyl]- under various conditions.
Method Validation Protocols for Robustness and Reproducibility in Research Contexts
For analytical methods to be considered reliable, they must undergo a rigorous validation process. Method validation ensures that the analytical procedure is suitable for its intended purpose and consistently produces accurate and reproducible results. Key validation parameters include:
Specificity/Selectivity: The ability of the method to unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components.
Linearity: The ability to elicit test results that are directly proportional to the concentration of the analyte in samples within a given range.
Range: The interval between the upper and lower concentrations of the analyte in the sample for which the analytical procedure has a suitable level of precision, accuracy, and linearity.
Accuracy: The closeness of the test results obtained by the method to the true value. This is often assessed by analyzing a sample with a known concentration and comparing the measured value to the theoretical value.
Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. This is typically expressed as the relative standard deviation (RSD) for a series of measurements and is evaluated at different levels (repeatability, intermediate precision).
Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.
Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.
Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters. This provides an indication of its reliability during normal usage.
Table 2: Typical Validation Parameters and Acceptance Criteria for an HPLC Method
| Parameter | Acceptance Criteria |
| Linearity (r²) | ≥ 0.999 |
| Accuracy (% Recovery) | 98.0% - 102.0% |
| Precision (RSD) | ≤ 2.0% |
| Specificity | No interference at the retention time of the main peak |
| Robustness | RSD of results should remain within acceptable limits after minor changes to method parameters |
By adhering to these validation protocols, researchers can be confident in the quality and consistency of the data generated using their analytical methods for Decanamide, N-[3-(dimethylamino)propyl]-.
Structure Activity Relationship Sar Studies in Non Biological Systems and Mechanistic Investigations
Correlating Molecular Structure with Surfactant and Emulsifying Properties
Decanamide (B1670024), N-[3-(dimethylamino)propyl]- possesses an amphiphilic structure, a key prerequisite for surfactant activity. This structure consists of a long, nonpolar hydrocarbon tail (the decyl group from decanoic acid) and a polar head group (the amide linkage and the terminal dimethylamino group). This dual nature allows the molecule to adsorb at interfaces, such as air-water or oil-water, reducing surface and interfacial tension.
The relationship between alkyl chain length and surfactant efficiency is well-established. Generally, as the hydrophobic chain length increases, the CMC decreases, meaning fewer molecules are needed to form micelles and achieve significant surface tension reduction. However, this also tends to decrease water solubility. The C10 chain of Decanamide, N-[3-(dimethylamino)propyl]- represents a balance between effective hydrophobicity and sufficient solubility for many applications.
| Surfactant Type | Alkyl Chain Length | Typical Critical Micelle Concentration (CMC) in Water (mol/L) |
|---|---|---|
| Alkyltrimethylammonium Bromide | C8 (Octyl) | ~1.3 x 10-1 |
| Alkyltrimethylammonium Bromide | C10 (Decyl) | ~6.5 x 10-2mdpi.com |
| Alkyltrimethylammonium Bromide | C12 (Dodecyl) | ~1.6 x 10-2nih.gov |
| Alkyltrimethylammonium Bromide | C14 (Tetradecyl) | ~3.8 x 10-3nih.gov |
| Alkyltrimethylammonium Bromide | C16 (Hexadecyl/Cetyl) | ~9.2 x 10-4nih.gov |
This interactive table illustrates the general trend of decreasing CMC with increasing alkyl chain length for a homologous series of cationic surfactants, providing context for the expected surfactant behavior of a C10-containing molecule like Decanamide, N-[3-(dimethylamino)propyl]-.
Influence of Alkyl Chain Length on Chemical and Material Attributes
The ten-carbon alkyl chain of Decanamide, N-[3-(dimethylamino)propyl]-, is a significant determinant of its physical and material properties, particularly when incorporated into polymer systems. In the context of amidoamine-functionalized epoxy thermosets, the length of the pendant alkyl chain has been systematically studied, revealing clear structure-property relationships. researchgate.netdrexel.edu
Research combining experimental data and molecular dynamics simulations on fatty-acid-functionalized amidoamine-epoxy systems demonstrates that increasing the alkyl chain length from four to ten carbons has several predictable effects. researchgate.netdrexel.edu
Glass Transition Temperature (Tg) : Interestingly, the glass-transition temperature is found to be insensitive to the alkyl chain length in the range of four to ten carbons. researchgate.netdrexel.edu Molecular simulations suggest that this is because the added alkyl chain length does not introduce new flexibility mechanisms into the densely crosslinked thermosets. researchgate.net
Water Barrier Properties : The hydrophobicity imparted by the alkyl chain is crucial for applications such as corrosion-resistant coatings. It has been shown experimentally that the solubility of water in the epoxy-amidoamine network decreases with an increase in the alkyl chain length of the amidoamine crosslinker. researchgate.net
| Property | Effect of Increasing Alkyl Chain Length (from C4 to C10) | Reference |
|---|---|---|
| Thermoset Density | Decreases | researchgate.netdrexel.edu |
| Coefficient of Thermal Expansion | Increases | researchgate.netdrexel.edu |
| Glass-Transition Temperature (Tg) | Insensitive / No significant change | researchgate.netdrexel.edu |
| Crosslink Density | Decreases | researchgate.net |
| Room Temperature Storage Modulus | Decreases | researchgate.net |
| Water Solubility | Decreases | researchgate.net |
This interactive table summarizes the observed effects of increasing the pendant alkyl chain length on the material properties of amidoamine-epoxy thermosets.
Amide Linkage and Amine Functionality in Modulating Molecular Interactions
The polar head of Decanamide, N-[3-(dimethylamino)propyl]- contains two key functional groups: an amide linkage and a tertiary amine. Each contributes uniquely to the molecule's ability to engage in intermolecular interactions, which are fundamental to its surfactant activity and its role as a curing agent.
The amide group (-CONH-) is a powerful modulator of molecular interactions due to its ability to act as both a hydrogen bond donor (via the N-H group) and a hydrogen bond acceptor (via the C=O group). This capacity for hydrogen bonding is critical for the stability of surfactant layers at interfaces and can enhance the stability of foams and emulsions. nih.gov The formation of intermolecular hydrogen bonds between amide groups can create a more structured and elastic interfacial film. nih.gov In polymer systems, these hydrogen bonds contribute significantly to the cohesive energy density and packing of the network, influencing material properties. researchgate.net
The tertiary amine functionality (-N(CH₃)₂) at the terminus of the propyl chain is a Lewis base, capable of accepting a proton to form a cationic ammonium (B1175870) group. This makes the molecule's properties pH-responsive. In acidic environments, the protonated amine provides a positive charge, enhancing electrostatic interactions and allowing the molecule to function as a cationic surfactant. In the context of epoxy curing, tertiary amines are known to act as catalysts for etherification and homopolymerization reactions, particularly at higher temperatures or in the presence of excess epoxy groups, thus influencing the final crosslink density and network structure. nasa.gov
Together, the amide and amine functionalities create a polar, interactive head group that can engage in a complex network of hydrogen bonds, electrostatic interactions, and acid-base chemistry, defining the molecule's behavior in both aqueous solutions and polymer matrices.
SAR in Polymerization and Crosslinking Processes
Amidoamines, including Decanamide, N-[3-(dimethylamino)propyl]-, are widely utilized as curing agents or crosslinkers for epoxy resins in protective coatings and adhesives. researchgate.net The structure of the amidoamine molecule directly influences both the curing process (kinetics) and the properties of the final crosslinked polymer network.
The primary and/or secondary amines present in the precursor used to synthesize the amidoamine (e.g., diethylenetriamine) react with epoxy groups in a primary amine-epoxy and subsequent secondary amine-epoxy addition reaction. nasa.gov This forms the covalent backbone of the thermoset network. While Decanamide, N-[3-(dimethylamino)propyl]- itself does not possess primary or secondary amines for direct crosslinking, it is often part of a mixture of amidoamines used in formulations, or it can be synthesized from polyamines that retain reactive N-H sites.
The key structural features of Decanamide, N-[3-(dimethylamino)propyl]- that influence polymerization are:
The Amide NH Group : While the amide N-H is significantly less reactive than a primary or secondary amine N-H, it can potentially react with epoxide groups, but this typically requires high temperatures (e.g., above 150°C).
The Tertiary Amine : As mentioned, the terminal tertiary amine can act as a catalyst, promoting the reaction between hydroxyl groups (formed from the epoxy ring-opening) and other epoxy groups (etherification). This can lead to a more densely crosslinked and rigid network. nasa.gov
The Alkyl Chain : The long C10 alkyl chain acts as a bulky, flexible pendant group. As discussed in section 6.2, this chain reduces the crosslink density by physically spacing out the reactive sites and the polymer backbones. researchgate.net This leads to materials with lower density and modulus but can improve properties like water resistance and flexibility. researchgate.netdrexel.edu
Therefore, a clear structure-activity relationship exists: the amine functionality provides the reactive sites for network formation and catalysis, while the long alkyl chain modifies the network topology and, consequently, the macroscopic physical and mechanical properties of the resulting polymer. By varying the ratio of reactive amines to the length of the fatty acid chain during the synthesis of the amidoamine curing agent, material properties can be systematically tuned. researchgate.net
Role of N 3 Dimethylamino Propyl Decanamide and Analogues in Catalysis and Chemical Transformations
Applications as Crosslinking Agents in Polymer Science
The bifunctional nature of N-[3-(Dimethylamino)propyl]decanamide and its analogues, possessing both an amide group and a reactive amine functionality, makes them suitable candidates for use as crosslinking agents in polymer science. The tertiary amine can be quaternized to introduce cationic charges, which can then interact with anionic polymers to form ionically crosslinked networks.
A closely related analogue, 3-(dimethylamino)propylamine, is utilized in the crosslinking of carboxylated polymers. In this process, the primary amine of 3-(dimethylamino)propylamine reacts with the carboxyl groups of the polymer to form amide bonds, while the tertiary amine group can remain as a pendant functional group or participate in ionic crosslinking. This type of crosslinking is crucial for producing hydrogels and other polymer networks with tailored mechanical and swelling properties.
The general mechanism for crosslinking a carboxylated polymer with a diamine containing a tertiary amine is depicted below:
Amide Bond Formation: The primary or secondary amine of the crosslinking agent reacts with the carboxylic acid groups on the polymer backbone, often activated by a coupling agent, to form a stable amide linkage.
Ionic Crosslinking: The tertiary amine on the crosslinking agent can be protonated to form a cationic center, which can then form an ionic bond with another deprotonated carboxylic acid group on the polymer chain.
This dual crosslinking capability—covalent and ionic—can lead to the formation of robust polymer networks with stimuli-responsive properties. For example, the ionic crosslinks can be sensitive to changes in pH and ionic strength.
The table below presents examples of polymers that can be crosslinked using agents analogous to N-[3-(Dimethylamino)propyl]decanamide.
| Polymer Type | Crosslinking Moiety on Polymer | Resulting Network Type | Potential Applications |
| Carboxylated Polymers (e.g., Poly(acrylic acid)) | Carboxylic Acid | Covalent (Amide) and Ionic | Superabsorbent hydrogels, Drug delivery systems |
| Anionic Polysaccharides (e.g., Hyaluronic acid, Alginate) | Carboxylic Acid | Covalent (Amide) and Ionic | Biomedical scaffolds, Tissue engineering |
The long alkyl chain of N-[3-(Dimethylamino)propyl]decanamide could further modify the properties of the resulting crosslinked polymer, for instance, by increasing its hydrophobicity and influencing its self-assembly behavior.
Use as Building Blocks in Advanced Material Synthesis
The analogue N-[3-(dimethylamino)propyl]methacrylamide (DMAPMA) is a well-studied monomer used as a building block for the synthesis of a wide range of advanced materials. The versatility of DMAPMA stems from its polymerizable methacrylamide group and its pH-responsive dimethylamino group. Polymers derived from DMAPMA are often referred to as "smart" or "stimuli-responsive" materials because their properties can change in response to environmental cues such as pH and temperature.
Polymers and copolymers of DMAPMA have been synthesized for various applications, including:
Hydrogels: Crosslinked networks of poly(DMAPMA) can form hydrogels that exhibit pH-dependent swelling behavior. These hydrogels are investigated for applications in drug delivery, where the release of a therapeutic agent can be triggered by a change in pH. nih.gov
Block Copolymers: DMAPMA can be polymerized using controlled radical polymerization techniques, such as Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization, to create well-defined block copolymers. nih.govmdpi.com These block copolymers can self-assemble in solution to form micelles, vesicles, and other nanostructures, which are of interest for nanotechnology and drug delivery applications.
Functional Surfaces: DMAPMA can be grafted onto surfaces to create functional coatings. For example, cationic brushes of poly(DMAPMA) have been grown on silicon wafers, which can be used to control surface properties such as wettability and adhesion. researchgate.net
The synthesis of multifunctional copolymers using DMAPMA allows for the creation of materials with a combination of properties. For instance, copolymerizing DMAPMA with a hydrophobic monomer can result in amphiphilic copolymers that are both pH- and thermo-responsive. mdpi.comnih.govresearchgate.net
The table below provides an overview of advanced materials synthesized using DMAPMA as a building block.
| Material Type | Key Properties | Synthesis Method | Potential Applications |
| pH-Responsive Hydrogels | Swelling/deswelling with pH changes | Free-radical polymerization and crosslinking | Drug delivery, sensors, actuators |
| Amphiphilic Block Copolymers | Self-assembly into nanostructures | RAFT polymerization | Nanocarriers for drug delivery, smart coatings |
| Cationic Polymer Brushes | Modified surface properties | Surface-initiated RAFT polymerization | Biocompatible coatings, antifouling surfaces |
| Multi-responsive Copolymers | Sensitivity to pH, temperature, and CO2 | Free-radical copolymerization | Smart materials, environmental remediation |
Given the structural similarities, N-[3-(Dimethylamino)propyl]decanamide could potentially be modified to incorporate a polymerizable group, thereby serving as a functional monomer for creating novel polymers with unique properties imparted by the long decyl chain, such as enhanced hydrophobicity and self-assembly characteristics.
Environmental Transformation Pathways and Mechanistic Studies
Biodegradation Pathways in Aqueous and Solid Matrices
The biodegradation of Decanamide (B1670024), N-[3-(dimethylamino)propyl]- is a critical pathway for its removal from aquatic and terrestrial environments. As a fatty acid amide, it is expected to be susceptible to microbial degradation. The primary step in the biodegradation of such compounds is typically the enzymatic hydrolysis of the amide bond.
Aqueous Matrices:
In aqueous environments such as wastewater treatment plants and surface waters, microorganisms are expected to play a significant role in the degradation of Decanamide, N-[3-(dimethylamino)propyl]-. Studies on the biodegradation of fatty acid amides have shown that various bacteria can utilize these compounds as a source of carbon and nitrogen. The initial step involves the action of amidase enzymes, which cleave the amide linkage to yield decanoic acid and N,N-dimethyl-1,3-propanediamine.
Following the initial hydrolysis, both degradation products are expected to undergo further biodegradation. Decanoic acid, a fatty acid, can be readily metabolized by a wide range of microorganisms through the β-oxidation pathway. N,N-dimethyl-1,3-propanediamine is also expected to be biodegradable, although the specific pathway and rate may depend on the microbial community present.
Solid Matrices:
In solid matrices like soil and sediment, the biodegradation of Decanamide, N-[3-(dimethylamino)propyl]- is also anticipated to occur, though the rate may be influenced by factors such as soil type, moisture content, temperature, and the composition of the microbial population. The initial hydrolytic cleavage of the amide bond is likely the primary degradation step in soil as well. The resulting decanoic acid and N,N-dimethyl-1,3-propanediamine would then be available for further microbial metabolism. The fate of these degradation products in soil is similar to that in aqueous systems, with decanoic acid entering fatty acid metabolism and the diamine being further broken down.
| Degradation Step | Reactant | Products | Enzyme Class | Environmental Matrix |
| Initial Hydrolysis | Decanamide, N-[3-(dimethylamino)propyl]- | Decanoic acid + N,N-dimethyl-1,3-propanediamine | Amidase | Aqueous and Solid |
| Fatty Acid Metabolism | Decanoic acid | Acetyl-CoA and smaller acyl-CoA molecules | Various enzymes of β-oxidation | Aqueous and Solid |
| Amine Degradation | N,N-dimethyl-1,3-propanediamine | Ammonia, formaldehyde, and other intermediates | Amine oxidases, dehydrogenases | Aqueous and Solid |
Hydrolytic Stability and Decomposition Kinetics
The hydrolytic stability of Decanamide, N-[3-(dimethylamino)propyl]- is an important factor in its environmental persistence, particularly in aqueous environments where microbial activity may be limited. The amide bond is generally stable but can undergo hydrolysis under certain conditions, particularly at non-neutral pH.
The rate of hydrolysis of N-substituted amides is known to be dependent on both pH and temperature. Generally, hydrolysis is slow at neutral pH and is catalyzed by both acids and bases.
Acid-catalyzed hydrolysis: Under acidic conditions, the carbonyl oxygen of the amide is protonated, making the carbonyl carbon more electrophilic and thus more susceptible to nucleophilic attack by water.
Base-catalyzed hydrolysis: Under alkaline conditions, the hydroxide ion acts as a nucleophile, attacking the carbonyl carbon. This is typically a slower process for amides compared to esters.
Given its structure, Decanamide, N-[3-(dimethylamino)propyl]- is expected to be relatively stable to hydrolysis under typical environmental pH conditions (pH 6-8). However, in more acidic or alkaline industrial wastewater or specific environmental niches, hydrolysis could become a more significant degradation pathway. The decomposition would yield decanoic acid and N,N-dimethyl-1,3-propanediamine.
| Condition | Proposed Mechanism | Expected Rate |
| Neutral (pH ~7) | Uncatalyzed hydrolysis | Very slow |
| Acidic (pH < 7) | Acid-catalyzed nucleophilic acyl substitution | Moderate to significant, depending on pH |
| Alkaline (pH > 7) | Base-catalyzed nucleophilic acyl substitution | Slower than acid-catalyzed, but can be significant at high pH |
Atmospheric Degradation of Amines and Related Products
Once volatilized into the atmosphere, Decanamide, N-[3-(dimethylamino)propyl]- is expected to undergo degradation, primarily through reactions with photochemically generated oxidants. The most important of these in the troposphere is the hydroxyl radical (•OH).
The reaction with hydroxyl radicals is likely to be the main atmospheric removal process for this compound. The rate of this reaction will determine its atmospheric lifetime. Based on structure-activity relationships for similar compounds, the reaction is expected to proceed via hydrogen abstraction from the C-H bonds, particularly those adjacent to the nitrogen atoms and the amide group, as these are activated positions.
The atmospheric degradation of amines can lead to the formation of a variety of products, including smaller aldehydes, ketones, and nitrogen-containing compounds. Of particular concern with the atmospheric oxidation of tertiary amines is the potential for the formation of nitrosamines and nitramines, which are classes of compounds with known toxicological effects. The formation of these products depends on the atmospheric concentrations of nitrogen oxides (NOx).
For Decanamide, N-[3-(dimethylamino)propyl]-, the potential atmospheric degradation products could include:
Decanoic acid
N,N-dimethyl-1,3-propanediamine (if the amide bond is cleaved)
Smaller carbonyl compounds from the fragmentation of the alkyl chains
Nitrosamines (e.g., N-nitrosodimethylamine) and nitramines, formed from reactions involving the tertiary amine moiety.
The atmospheric lifetime of Decanamide, N-[3-(dimethylamino)propyl]- will depend on the concentration of hydroxyl radicals, which varies with location, time of day, and season. However, given the reactivity of the amine and amide functional groups, the lifetime is expected to be relatively short, on the order of hours to a few days. This suggests that long-range atmospheric transport is unlikely to be a significant issue for this compound.
Environmental Fate Modeling and Persistence Assessment
Environmental fate models are valuable tools for predicting the distribution and persistence of chemicals in the environment. These models integrate a chemical's physical-chemical properties with environmental parameters to estimate its partitioning between air, water, soil, and sediment, as well as its degradation rates in these compartments.
For Decanamide, N-[3-(dimethylamino)propyl]-, a complete environmental fate model would require data on its vapor pressure, water solubility, octanol-water partition coefficient (Kow), and its rates of photodegradation, biodegradation, and hydrolysis. While specific experimental data for this compound are scarce, estimation methods based on its chemical structure can be used to approximate these parameters for use in models.
Based on its structure, which includes a long alkyl chain and polar functional groups, Decanamide, N-[3-(dimethylamino)propyl]- is expected to exhibit surfactant-like properties. This suggests that it will have a tendency to partition to interfaces, such as the surface of water bodies, and to sorb to organic matter in soil and sediment.
Persistence Assessment:
The persistence of a chemical in the environment is determined by the sum of all degradation processes.
In water and soil: Biodegradation is likely the most significant removal mechanism for Decanamide, N-[3-(dimethylamino)propyl]-. Given that fatty acid amides are generally biodegradable, the persistence of this compound in biologically active environments is expected to be low to moderate.
In the atmosphere: The rapid reaction with hydroxyl radicals suggests a low persistence in the atmosphere.
A comprehensive persistence and bioaccumulation assessment would require more extensive experimental data on its degradation rates under various environmental conditions and its potential to accumulate in organisms.
Investigation of Supramolecular Assembly and Membrane Interaction Mechanisms
Formation of Self-Assembled Structures in Solution
As an amphiphilic molecule, Decanamide (B1670024), N-[3-(dimethylamino)propyl]- is expected to spontaneously self-assemble in aqueous solutions to minimize the unfavorable contact between its hydrophobic decyl chain and water molecules. This process, driven by the hydrophobic effect, leads to the formation of organized aggregates, most commonly micelles. wikipedia.org
The concentration at which these micelles begin to form is known as the critical micelle concentration (CMC). wikipedia.org Below the CMC, the surfactant molecules exist predominantly as monomers in the solution. As the concentration increases to and surpasses the CMC, the monomers aggregate into thermodynamically stable structures. wikipedia.org The hydrophobic tails form the core of these micelles, shielded from the aqueous environment, while the hydrophilic N-[3-(dimethylamino)propyl] headgroups are exposed to the water, stabilizing the structure. scholaris.ca
The CMC is a key parameter that is significantly influenced by the molecular structure of the surfactant, particularly the length of the hydrophobic alkyl chain. truegeometry.com For a homologous series of single-chain surfactants, the CMC generally decreases as the length of the alkyl chain increases. wikipedia.org This is because a longer chain results in a stronger hydrophobic effect, making the aggregation process more favorable and thus occurring at a lower concentration. truegeometry.com
| Alkyl Chain Length | Compound Name (Related Series) | Critical Micelle Concentration (CMC) (mM/L at 25°C) |
| C12 | N-benzyl-N,N-dimethyl-3-lauramidopropan-1-aminium chloride | 0.256 |
| C14 | N-benzyl-N,N-dimethyl-3-tetradecanamidopropan-1-aminium chloride | 0.108 |
| C16 | N-benzyl-N,N-dimethyl-3-hexadecanamidopropan-1-aminium chloride | 0.045 |
| Data derived from studies on a homologous series of N-(3-(Dimethyl Benzyl Ammonio) Propyl) Alkanamide Chloride cationic surfactants. researchgate.net |
Based on this trend of decreasing CMC with increasing alkyl chain length, it can be inferred that the CMC of Decanamide, N-[3-(dimethylamino)propyl]- (C10) would be higher than that of its C12 counterpart (0.256 mM/L).
Interaction with Lipid Bilayers and Membrane Mimics: Mechanistic Insights
The interaction of Decanamide, N-[3-(dimethylamino)propyl]- with lipid bilayers is a complex process governed by a combination of electrostatic and hydrophobic forces. As a cationic surfactant (due to the protonation of the tertiary amine at physiological pH), its positively charged headgroup will initially interact with the negatively charged or zwitterionic headgroups of the phospholipids (B1166683) in a membrane. mdpi.comacs.org
The mechanism of interaction can be described by a multi-stage model: rsc.org
Partitioning and Insertion: At low concentrations, individual surfactant molecules partition from the aqueous phase into the lipid bilayer. The hydrophobic decyl tail inserts into the hydrophobic core of the membrane, while the polar headgroup remains at the lipid-water interface. rsc.orgacs.org
Membrane Saturation: As the concentration of the surfactant in the membrane increases, the bilayer becomes saturated. This incorporation disrupts the natural packing of the lipid molecules. acs.org
Membrane Disruption and Solubilization: At concentrations approaching and exceeding the CMC, the surfactant can induce more significant disruption, leading to the formation of pores, increased membrane permeability, and eventually, the complete solubilization of the bilayer into mixed micelles composed of lipids and surfactant molecules. acs.orgnih.gov
The strength of these interactions is influenced by the surfactant's alkyl chain length. Longer alkyl chains lead to stronger hydrophobic interactions with the lipid core, generally resulting in a greater perturbing effect on the membrane at lower concentrations. nih.govnih.gov Therefore, the C10 chain of Decanamide, N-[3-(dimethylamino)propyl]- is expected to have a significant, though potentially less potent, interaction compared to its longer-chain homologs like the C12 or C16 derivatives. acs.org
Studies on related cationic surfactants show that the initial binding to vesicles is often an exothermic process, driven by favorable electrostatic and hydrophobic interactions. acs.org The interaction with anionic lipid membranes is particularly strong due to the electrostatic attraction between the cationic surfactant headgroup and the anionic phospholipid headgroups. acs.org
Modulation of Membrane Fluidity and Permeability
The insertion of Decanamide, N-[3-(dimethylamino)propyl]- into a lipid bilayer is expected to alter the physical properties of the membrane, specifically its fluidity and permeability.
Membrane Fluidity: Membrane fluidity refers to the degree of motional freedom of lipid molecules within the bilayer. nih.gov The incorporation of foreign molecules like surfactants can disrupt the ordered packing of the lipid acyl chains, leading to an increase in membrane fluidity. acs.org This effect can be monitored using fluorescent probes like Laurdan, whose emission spectrum is sensitive to the polarity of its environment, which in turn reflects the degree of water penetration into the bilayer and the packing of lipid molecules. rndsystems.comnih.gov A decrease in the Laurdan Generalized Polarization (GP) value indicates an increase in membrane fluidity. acs.org Studies on various amphiphilic molecules show that their insertion into membranes generally leads to a more disordered, fluid state. acs.orgresearchgate.net It is therefore anticipated that Decanamide, N-[3-(dimethylamino)propyl]- would increase the fluidity of lipid membranes, with the magnitude of the effect being concentration-dependent.
Membrane Permeability: An increase in membrane fluidity and the creation of defects or pores in the lipid bilayer by surfactants directly leads to an increase in membrane permeability. acs.org This can be experimentally quantified using a calcein (B42510) leakage assay. researchgate.net Calcein is a fluorescent dye that can be encapsulated at a high, self-quenching concentration inside lipid vesicles. If a surfactant disrupts the membrane integrity, calcein leaks out into the surrounding buffer, becomes diluted, and its fluorescence intensity increases. nih.gov Cationic surfactants have been shown to induce such leakage in a concentration-dependent manner. acs.orgresearchgate.net The process can range from transient pore formation to complete vesicle lysis at higher surfactant concentrations. scholaris.ca The ability of Decanamide, N-[3-(dimethylamino)propyl]- to increase membrane permeability is a direct consequence of its disruptive interaction with the lipid bilayer structure.
Characterization of Molecular Aggregates and Micellar Structures
The self-assembled structures of Decanamide, N-[3-(dimethylamino)propyl]- in solution are primarily expected to be micelles. The shape and size of these micelles are determined by the surfactant packing parameter, which relates the volume of the hydrophobic tail, the area of the headgroup at the micelle-water interface, and the length of the tail. wikipedia.org For many single-chain surfactants like Decanamide, N-[3-(dimethylamino)propyl]-, spherical or ellipsoidal micelles are common. wikipedia.org
The aggregation number, which is the average number of surfactant molecules in a single micelle, is another important characteristic. This parameter, along with the hydrodynamic radius of the micelles, can be determined using techniques such as light scattering and fluorescence quenching. researchgate.net Generally, for a homologous series of surfactants, the aggregation number tends to increase with increasing alkyl chain length. researchgate.net
The table below summarizes the expected properties of the molecular aggregates formed by Decanamide, N-[3-(dimethylamino)propyl]- based on general surfactant principles.
| Property | Description | Expected Characteristics for Decanamide, N-[3-(dimethylamino)propyl]- |
| Aggregate Type | The primary form of self-assembled structure in aqueous solution. | Micelles. wikipedia.org |
| Micelle Shape | The geometry of the aggregates, influenced by the molecular packing parameter. | Likely spherical or ellipsoidal. wikipedia.org |
| Critical Micelle Concentration (CMC) | The concentration at which micelle formation begins. | Estimated to be higher than 0.256 mM, based on extrapolation from longer-chain analogs. researchgate.net |
| Aggregation Number (Nagg) | The average number of monomers per micelle. | Expected to be lower than that of its longer-chain (C12, C14, C16) homologs. researchgate.net |
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for N-[3-(dimethylamino)propyl]decanamide, and how do reaction conditions influence yield and purity?
- Methodological Answer : The compound is typically synthesized via amidation between decanoic acid (or its chloride) and N,N-dimethyl-1,3-propanediamine. Two primary routes are:
- Route 1 : Direct reaction with decanoic acid in the presence of coupling agents (e.g., oxalyl chloride) under inert conditions. Solvents like dichloromethane (DCM) or tetrahydrofuran (THF) are used, yielding ~91% when starting from the acid .
- Route 2 : Reaction with decanoyl chloride, which avoids coupling agents but requires careful stoichiometric control to minimize byproducts (yield ~75%) .
- Key Factors : Solvent polarity, reaction temperature (typically 0–25°C), and purification via column chromatography or recrystallization.
Q. What spectroscopic techniques are most effective for characterizing the structural integrity of N-[3-(dimethylamino)propyl]decanamide?
- Methodological Answer :
- NMR Spectroscopy : H and C NMR confirm the presence of the dimethylamino group (δ ~2.1–2.3 ppm for N–CH) and the decanamide chain (δ ~1.2–1.6 ppm for aliphatic protons) .
- IR Spectroscopy : Stretching frequencies for amide C=O (~1650 cm) and N–H (~3300 cm) validate the amide bond .
- Mass Spectrometry : High-resolution MS (HRMS) confirms molecular weight (CHNO, exact mass 255.2437) .
Q. How can researchers assess the purity of N-[3-(dimethylamino)propyl]decanamide for experimental reproducibility?
- Methodological Answer :
- HPLC : Reverse-phase chromatography with UV detection at 210–220 nm monitors impurities .
- TLC : Silica gel plates (hexane:ethyl acetate, 3:1) with ninhydrin staining detect free amine contaminants .
- Elemental Analysis : Matches theoretical C/H/N/O content (±0.3% tolerance) .
Advanced Research Questions
Q. How does the dimethylamino group in N-[3-(dimethylamino)propyl]decanamide influence its reactivity in nucleophilic substitution reactions?
- Methodological Answer : The tertiary amine group acts as a weak nucleophile, enabling:
- Quaternary Ammonium Salt Formation : Reacts with alkyl halides (e.g., methyl iodide) to form cationic surfactants, characterized by H NMR shift changes (~3.0 ppm for N–CH) .
- pH-Dependent Solubility : Protonation below pH 4 enhances water solubility, critical for biological assays .
- Coordination Chemistry : Binds transition metals (e.g., Cu) for catalytic applications, verified via UV-Vis and cyclic voltammetry .
Q. What are the challenges in ensuring batch-to-batch consistency in the synthesis of N-[3-(dimethylamino)propyl]decanamide for biomedical applications?
- Methodological Answer :
- Byproduct Control : Trace dimethylamine from side reactions must be quantified via GC-MS or ion chromatography .
- Stability Studies : Hydrolytic degradation under acidic/basic conditions (e.g., pH < 2 or >10) requires accelerated stability testing (40°C/75% RH) monitored by HPLC .
- Regulatory Compliance : Adherence to USP/Ph.Eur. guidelines for residual solvents (e.g., DCM ≤ 600 ppm) .
Q. How can researchers resolve discrepancies in reported reaction yields when using different acylating agents (e.g., carboxylic acids vs. chlorides)?
- Methodological Answer :
- Mechanistic Analysis : Acid chlorides react faster but may form HCl byproducts, requiring scavengers (e.g., triethylamine). Carboxylic acids need activation (e.g., EDCI/DMAP), introducing variability .
- Design of Experiments (DoE) : Multi-factor optimization (temperature, solvent, stoichiometry) identifies critical parameters. For example, THF improves chloride reactivity, while DCM favors acid coupling .
- Yield-Contradiction Analysis : Compare purity metrics (e.g., HPLC area%) rather than isolated mass, as byproducts may skew yields .
Q. What advanced applications does N-[3-(dimethylamino)propyl]decanamide have in stimuli-responsive polymers or drug delivery systems?
- Methodological Answer :
- Thermoresponsive Polymers : Copolymerization with N-isopropylacrylamide (NIPAM) creates LCST (Lower Critical Solution Temperature) tunable hydrogels. Phase transitions are analyzed via turbidimetry (λ = 500 nm) .
- Cationic Lipid Nanoparticles : Formulates mRNA vaccines by complexing with oligonucleotides. Zeta potential (~+30 mV) and dynamic light scattering (DLS) confirm nanoparticle stability .
- pH-Sensitive Drug Release : Encapsulates doxorubicin; release kinetics (pH 5.0 vs. 7.4) are monitored using fluorescence spectroscopy .
Data Contradiction Analysis
- Synthesis Yields : Higher yields from acid routes (91%) vs. chloride routes (75%) may stem from incomplete chloride purification or side reactions. Cross-validate with H NMR integration of byproducts .
- Biological Activity : Surfactant studies report low cytotoxicity (IC > 100 µM) , while biomedical applications note membrane disruption at 50 µM. This discrepancy likely arises from cell-line variability (e.g., HEK293 vs. HeLa), necessitating standardized assays .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
